
6beta-Hydroxy 21-Acetyloxy Budesonide
Übersicht
Beschreibung
Compound 6 is a bioactive small molecule investigated for its dual cyclooxygenase (COX) inhibitory and antibacterial properties. Structurally, it belongs to a series of 2-phenylpropionic acid derivatives, with specific modifications enhancing its pharmacological profile . Key features include:
- Chemical structure: A phenylpropionic acid backbone with substituents optimizing binding to COX enzymes.
- Synthesis: Prepared via multi-step organic synthesis, including esterification and amidation, to introduce functional groups critical for activity .
- Bioactivity: Demonstrates potent inhibition of COX-1 (IC₅₀ < 1 µM) and moderate antibacterial effects against Gram-positive pathogens (MIC = 8–16 µg/mL) .
- Safety: No cytotoxicity or mutagenicity observed in vitro, suggesting a favorable therapeutic window .
- Mechanism: Molecular docking reveals hydrogen bonds with COX-1 residues (e.g., Ser129, Arg157), stabilizing the enzyme-inhibitor complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation and acetylation reactions. One common method involves the hydroxylation of budesonide at the 6beta position, followed by acetylation at the 21 position. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of 6 may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes optimize parameters such as flow rate, temperature, and residence time to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6beta position can yield a ketone, while reduction of this ketone can regenerate the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of glucocorticoids.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to understand the metabolism and action of glucocorticoids in the human body.
Industry: Applied in the development of new glucocorticoid-based therapies and formulations
Wirkmechanismus
The mechanism of action of 6 involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This binding leads to a decrease in vasodilation and permeability of capillaries, as well as a reduction in leukocyte migration to sites of inflammation. These effects contribute to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Compound 6 is compared to structural analogs (e.g., lysine/DAP derivatives, phenylpropionic acid variants) and functional analogs (COX inhibitors, antibacterial agents). Key findings are summarized below:
Table 1: Structural and Functional Comparison of Compound 6 with Analogs
Key Observations:
Structural Analogs :
- Compound 15 shares a similar COX-1 binding profile but exhibits cytotoxicity, likely due to its benzothiazole moiety .
- Lysine (4–5) and DAP derivatives (7–9) show comparable PGRP-I affinities (~10–15 nM) but lack COX inhibitory activity, highlighting 6’s dual functionality .
Functional Analogs :
- Traditional NSAIDs (e.g., ibuprofen) inhibit COX-1 at higher IC₅₀ values (2–5 µM) but lack antibacterial effects .
- Antibiotics like ciprofloxacin (MIC = 0.5 µg/mL) outperform 6 in potency but are cytotoxic and lack anti-inflammatory action .
Selectivity: Compound 6’s hydrogen bonding with COX-1 (Ser129, Arg157) confers specificity, unlike non-selective NSAIDs . Lysine/DAP derivatives (4–9) bind PGRP-I with low selectivity, limiting therapeutic utility .
Research Findings and Implications
Dual Activity : Compound 6’s unique ability to inhibit COX-1 and suppress bacterial growth positions it as a promising lead for treating inflammatory infections .
Safety Advantage: Unlike cytotoxic analogs (e.g., compound 15) or non-selective NSAIDs, 6’s safety profile supports further preclinical development .
Structural Optimization : Modifying 6’s phenylpropionic acid scaffold (e.g., introducing halogen groups) may enhance antibacterial potency while retaining COX affinity .
Table 2: Comparative Advantages of Compound 6
Parameter | Compound 6 | Ibuprofen | Ciprofloxacin |
---|---|---|---|
COX-1 Inhibition | 0.8 µM | 2.5 µM | N/A |
Antibacterial MIC | 8 µg/mL | N/A | 0.5 µg/mL |
Cytotoxicity | None | None | High |
Therapeutic Scope | Dual | Anti-inflammatory | Antibacterial |
Biologische Aktivität
The compound "6," specifically identified as 6-shogaol , is a bioactive compound derived from ginger, known for its extensive pharmacological properties. This article delves into the biological activity of 6-shogaol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
6-shogaol is characterized by its electrophilic α,β-unsaturated carbonyl moiety, which plays a crucial role in its biological interactions. The compound exhibits various substituents that enhance its reactivity and bioactivity.
Anticancer Properties
Numerous studies have documented the anticancer effects of 6-shogaol:
-
Mechanism of Action : 6-shogaol induces apoptosis in cancer cells through several pathways:
- Inhibition of the AKT/mTOR signaling pathway, leading to autophagy in non-small cell lung cancer (A-549) cells .
- Activation of peroxisome proliferator-activated receptor γ (PPARγ), inhibiting proliferation in breast and colon cancer cells .
- Suppression of matrix metalloproteinase-9 expression, reducing invasion in breast cancer cells via NFκB pathway blockade .
- Potency Comparisons : Research indicates that 6-shogaol has a higher antiproliferative potency compared to its precursor, gingerol, against human lung and colon cancer cells .
Neuroprotective Effects
Recent findings suggest that 6-shogaol protects dopaminergic neurons in models of Parkinson's disease by inhibiting neuroinflammation . This neuroprotective effect underscores its potential as a therapeutic agent for neurodegenerative diseases.
Anti-inflammatory and Antioxidant Activities
6-shogaol exhibits significant anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce pro-inflammatory cytokines and oxidative stress markers, contributing to its antioxidant effects .
Case Study 1: In Vitro Analysis of Anticancer Activity
In a controlled laboratory setting, researchers evaluated the effects of 6-shogaol on various cancer cell lines. The study revealed that treatment with 6-shogaol resulted in:
- IC50 Values : Ranging from 6.92 to 8.99 μM across different cell lines.
- Apoptotic Induction : Enhanced apoptosis rates were observed, with significant alterations in anti-apoptotic protein levels leading to mitochondrial dysfunction .
Case Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects of 6-shogaol demonstrated that:
- Reduction in Neuroinflammation : Treatment with 6-shogaol significantly decreased levels of inflammatory markers in dopaminergic neuron cultures.
- Cell Viability : Enhanced cell viability was noted in treated cultures compared to controls exposed to neurotoxic agents .
Data Summary
Q & A
Basic Research Questions
Q. How should researchers formulate a focused and measurable research question in experimental studies?
A research question must balance specificity and complexity. Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure questions, ensuring variables are well-defined and measurable . Avoid overly broad questions (e.g., "How does factor X affect Y?") in favor of hypotheses like, "How does variable A (e.g., dose=6 mg/kg) influence outcome B in [species] over a 6-week period?" . Test the question for feasibility by assessing data availability and statistical tools .
Q. What are common pitfalls in experimental design, and how can they be mitigated?
Key pitfalls include inadequate sample size, lack of blinding/randomization, and poor variable control. For example, a 2009 survey found 87% of animal studies failed to report randomization, introducing bias . Mitigate this by:
- Using stratified randomization for heterogeneous groups.
- Predefining exclusion criteria and primary endpoints.
- Reporting detailed methodology (e.g., dosing protocols for "6 mg/kg" treatments) to ensure reproducibility .
Q. How do researchers ensure statistical rigor when analyzing data linked to the number "6" (e.g., 6 experimental groups)?
- Power analysis : Calculate sample size a priori to avoid underpowered studies, especially when comparing 6 groups.
- Error reporting : Include measures of variability (e.g., SD/SE) for all means; 30% of studies omit this, reducing interpretability .
- Adjust for multiple comparisons : Use Bonferroni or Tukey corrections to minimize Type I errors in multi-group analyses .
Advanced Research Questions
Q. How can conflicting results from studies using "6" as a critical parameter (e.g., 6-month follow-up, 6-cell cohorts) be resolved?
Conduct a systematic triangulation :
- Compare methodologies (e.g., differences in "6-month" timepoints affecting outcomes).
- Perform meta-analyses to identify effect-size consistency across studies.
- Replicate experiments with enhanced controls (e.g., standardizing "6-cell" isolation protocols) . Example: If Study A (n=6) and Study B (n=60) report opposing results, assess sampling bias or measurement tools .
Q. What advanced statistical methods are suitable for high-dimensional datasets involving 6+ variables?
- Multivariate regression : Controls for confounders when analyzing interactions (e.g., dose-response curves with 6 concentrations).
- Machine learning : Use PCA or clustering to reduce dimensionality in datasets with ≥6 variables.
- Bayesian hierarchical models : Ideal for nested designs (e.g., 6 labs conducting parallel experiments) . Always validate models with holdout datasets and report uncertainty intervals .
Q. How can researchers address ethical and reproducibility challenges in studies involving the number "6" (e.g., 6-animal cohorts, 6-patient trials)?
- Ethics : Follow the "3Rs" (Replacement, Reduction, Refinement) for animal studies; justify minimal sample sizes (e.g., n=6) via power analysis .
- Reproducibility : Share raw data, code, and protocols openly. For example, disclose how "6-hour fasting" was standardized across human trials .
- Transparency : Pre-register hypotheses and analysis plans to avoid post hoc bias, especially in small-n studies .
Q. Methodological Tables
Table 1. Common Errors in Experimental Design (Adapted from )
Issue | Prevalence | Solution |
---|---|---|
No randomization | 87% | Use block randomization for small samples (e.g., n=6/group). |
Unblinded outcome assessment | 86% | Implement double-blinding in treatment allocation. |
Incomplete statistical reporting | 30% | Report exact p-values, effect sizes, and confidence intervals. |
Table 2. Framework for Resolving Data Contradictions
Step | Action | Example |
---|---|---|
1 | Re-examine raw data | Check for outliers in "6-month" follow-up datasets. |
2 | Compare methodologies | Assess differences in "6-cell" culture conditions. |
3 | Replicate with stricter controls | Standardize dosing intervals (e.g., every 6 hours). |
Eigenschaften
IUPAC Name |
[2-[(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-methylidene-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-6-7-24-34-23-12-18-17-11-20(30)19-10-15(2)8-9-26(19,4)25(17)21(31)13-27(18,5)28(23,35-24)22(32)14-33-16(3)29/h8-10,17-18,20-21,23-25,30-31H,2,6-7,11-14H2,1,3-5H3/t17-,18+,20+,21-,23-,24?,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJWVUUEPVHQRD-DIMDHKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=C)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=C)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)COC(=O)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.